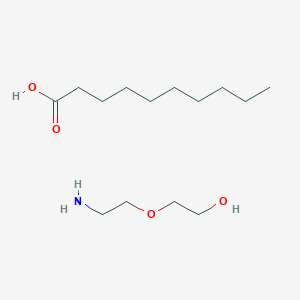

2-(2-Aminoethoxy)ethanol;decanoic acid

Description

Contextualizing Aminoethoxyethanols and Decanoic Acid in Chemical Research

Aminoethoxyethanols and decanoic acid are well-studied classes of compounds with distinct and significant roles in chemical research and industry.

2-(2-Aminoethoxy)ethanol (B1664899) , also known as Diglycolamine (DGA), is a primary amine and an aminoalcohol. nj.gov Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a versatile chemical intermediate. sigmaaldrich.comunivarsolutions.com A major industrial application of aminoethoxyethanols like DGA is in gas treating, specifically for the removal of acidic gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural and refinery gas streams. nj.govunivarsolutions.comwikipedia.org This process, often called "gas sweetening," relies on the basicity of the amine group to react with the acidic gases. wikipedia.org The compound appears as a colorless liquid with a faint, fish-like odor. chemicalbook.comnih.gov

Decanoic acid , also known as capric acid, is a ten-carbon straight-chain saturated fatty acid (C10:0). nih.govatamanchemicals.comwikipedia.org It is naturally found in coconut and palm kernel oils and in the milk of various mammals. atamanchemicals.comtaylorandfrancis.com In research and industry, decanoic acid serves as a key intermediate in the manufacturing of esters used for artificial fruit flavors and perfumes. nih.govatamanchemicals.com It is also studied for its role as a phase change material (PCM) due to its high latent heat of fusion. taylorandfrancis.com As a medium-chain fatty acid, it is a subject of interest in metabolic and biological studies. wikipedia.orgchemicalbook.com It exists as a white crystalline solid with a characteristically rancid odor. nih.govatamanchemicals.com

Interactive Table: Properties of Foundational Components

Users can sort the data by clicking on the column headers to compare the properties of the two foundational molecules.

| Property | 2-(2-Aminoethoxy)ethanol | Decanoic Acid |

| IUPAC Name | 2-(2-aminoethoxy)ethanol nih.gov | Decanoic acid nih.gov |

| CAS Number | 929-06-6 sigmaaldrich.comnih.gov | 334-48-5 nih.gov |

| Molecular Formula | C₄H₁₁NO₂ sigmaaldrich.comnih.gov | C₁₀H₂₀O₂ nih.gov |

| Molar Mass | 105.14 g/mol sigmaaldrich.comnih.gov | 172.26 g/mol nih.gov |

| Appearance | Colorless liquid chemicalbook.comnih.gov | White crystalline solid nih.govatamanchemicals.com |

| Boiling Point | 218-224 °C sigmaaldrich.com | 268-270 °C nih.gov |

| Melting Point | -12.5 °C univarsolutions.com | 31.5 °C nih.govatamanchemicals.com |

| Density | 1.048 g/mL at 25 °C sigmaaldrich.com | 0.893 g/cm³ nih.gov |

| Key Functional Groups | Primary Amine (-NH₂), Hydroxyl (-OH) | Carboxylic Acid (-COOH) |

Intermolecular Interactions and Complex Formation: Focus on the Amine-Acid System

The formation of the "2-(2-Aminoethoxy)ethanol;decanoic acid" complex is a classic example of an amine-acid interaction. These interactions are fundamental to various chemical and biological systems, from the structure of proteins to the formulation of industrial products. jst.go.jpacs.orgjocpr.com

The primary driving force is the acid-base reaction between the basic nitrogen atom of the amine in 2-(2-Aminoethoxy)ethanol and the acidic proton of the carboxylic acid group in decanoic acid. The nitrogen atom has a lone pair of electrons that acts as a hydrogen bond acceptor, while the N-H bonds are polar, allowing the hydrogen atoms to act as donors. quora.comacs.org This results in proton transfer and the formation of an ammonium-carboxylate salt.

The key intermolecular forces at play in this system include:

Hydrogen Bonding : This is the most significant interaction. Strong hydrogen bonds form between the protonated amine group (R-NH₃⁺) of the amino alcohol and the deprotonated carboxylate group (R'-COO⁻) of the fatty acid. youtube.com Additionally, the hydroxyl group of the 2-(2-Aminoethoxy)ethanol can participate in further hydrogen bonding.

Electrostatic (Ionic) Interactions : The formation of the ammonium (B1175870) and carboxylate ions creates a strong electrostatic attraction, which is a defining characteristic of the resulting salt complex. Studies on similar systems show these ionic attractions contribute significantly to the stability of the complex. scienceready.com.au

The interaction energy in such hydrogen-bonded complexes can be substantial, often in the range of 10-15 kcal/mol for neutral amino acid-nucleic acid base pairs, and even higher in charged systems. acs.org The resulting complex combines the hydrophilic characteristics of the amino alcohol head with the lipophilic nature of the fatty acid tail, creating an amphiphilic molecule.

Evolution of Research Trajectories for Related Chemical Architectures

The research fields connected to amino alcohols, fatty acids, and their complexes are continually advancing, driven by needs for improved industrial processes, new materials, and deeper understanding of biological systems.

For Functionalized Ethoxylates: The industrial production of ethoxylated compounds, a category that includes derivatives of aminoethoxyethanols, has traditionally relied on semi-batch reactors. researchgate.net However, current research is heavily focused on shifting towards continuous processes. researchgate.netresearchgate.net The development of microreactors and continuous stirred-tank reactors (CSTRs) aims to improve safety, increase productivity, and allow for finer control over the degree of ethoxylation. researchgate.netfrontiersin.org This evolution is driven by the increasing demand for surfactants and other ethoxylated products in various industries. researchgate.netacs.org

For Fatty Acid-Amine Complexes: Research into systems combining fatty acids and amines is exploring their self-assembly properties. For instance, studies on the adsorption of decanoic acid onto amine-functionalized nanoparticles show that the morphology of the resulting fatty acid assemblies can be controlled by changing the system's conditions. nih.gov This ability to direct the self-assembly of fatty acid-nanoparticle complexes has implications for creating programmed materials, such as foams with tunable stability. nih.gov Furthermore, the broad family of N-acyl amino acids, which share the core amide linkage that can be formed from an amine and a carboxylic acid, are being investigated for their diverse biological activities. nih.gov The analytical methods for studying amino and fatty acids are also advancing, moving towards more sensitive and rapid techniques like mass spectrometry to analyze these compounds in complex matrices. researchgate.netresearchgate.netnih.gov

Properties

CAS No. |

216583-94-7 |

|---|---|

Molecular Formula |

C14H31NO4 |

Molecular Weight |

277.40 g/mol |

IUPAC Name |

2-(2-aminoethoxy)ethanol;decanoic acid |

InChI |

InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;5-1-3-7-4-2-6/h2-9H2,1H3,(H,11,12);6H,1-5H2 |

InChI Key |

QHTRRCWOIJBNSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.C(COCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 2-(2-Aminoethoxy)ethanol (B1664899) and its Derivatives

2-(2-Aminoethoxy)ethanol, also known as diethylene glycolamine (DGA), is a crucial building block whose synthesis has been optimized through various methods to enhance yield, purity, and environmental sustainability. nj.govchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The direct amination of glycols, particularly diethylene glycol (DEG), represents a primary industrial route to 2-(2-Aminoethoxy)ethanol. chemicalbook.com This process typically involves reacting DEG with ammonia (B1221849) in the presence of a catalyst and hydrogen. google.com The choice of catalyst and reaction conditions significantly influences the selectivity towards 2-(2-Aminoethoxy)ethanol over byproducts like morpholine (B109124). chemicalbook.comgoogle.com

Research has explored various heterogeneous catalysts, such as metals and metal oxides supported on materials like alumina, silica, or kieselguhr. chemicalbook.comgoogle.comrsc.org For instance, Ni-Al₂O₃ catalysts have been investigated for the amination of DEG, where the catalytic performance is influenced by the Ni/Al ratio and the calcination/reduction temperatures. rsc.org A catalyst with a 1:1 Ni/Al ratio, calcined at 450 °C and reduced at 550 °C, demonstrated high activity and selectivity. rsc.org The presence of a NiAl₂O₄ spinel structure combined with NiO was found to be crucial for the catalyst's activity and stability. rsc.org

Process conditions are tightly controlled to maximize the yield of the desired amine. A continuous-mode reaction in a hydrogen atmosphere at temperatures between 150°C and 250°C and pressures of 10 to 20 bar is one described method. google.com High molar ratios of ammonia to DEG (greater than 20) are employed to favor the formation of 2-(2-Aminoethoxy)ethanol. google.com

Catalytic Amination of Diethylene Glycol (DEG)

| Catalyst | Support | Temperature | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|

| Nickel-Aluminum Oxide | Al₂O₃ | 550 °C (reduction) | Not specified | A 1:1 Ni/Al ratio showed high activity and selectivity for tertiarybutylaminoethoxyethanol, a derivative. | rsc.org |

| Cobalt Oxide | Kieselguhr | 210 °C | 14 bar | Achieved a 2AEE:Morpholine weight ratio of 3.8. | chemicalbook.com |

| Metal/Metal Oxide | Silica or Alumina | 150-250 °C | 10-20 bar | High ammonia to DEG ratio (>20) yields a 2AEE:Morpholine ratio >3. | google.com |

An alternative to direct amination is a multi-step synthesis involving a phthalimide (B116566) protecting group, which offers a pathway to high-purity 2-(2-aminoethoxy)ethanol. google.comgoogle.com This method provides a more controlled, albeit longer, synthetic route.

A typical sequence begins with the reaction of diethylene glycol with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol. google.com This intermediate is then reacted with potassium phthalimide to produce 2-(2-phthalimidoethoxy)ethanol. google.com The crucial final step is the deprotection of the phthalimido group. This is commonly achieved by reacting the intermediate with hydrazine (B178648) monohydrate in a refluxing solvent, such as ethanol (B145695), under a nitrogen atmosphere. google.com The reaction mixture is refluxed at temperatures between 85°C and 95°C for approximately 20 to 26 hours. google.com

Phthalimido-Mediated Synthesis of 2-(2-Aminoethoxy)ethanol

| Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 5-tosyloxy-3-oxapentanol, Potassium phthalate | 2-(2-phthalimidoethoxy)ethanol | Not specified | google.com |

| 2 | 2-(2-phthalimidoethoxy)ethanol, Hydrazine monohydrate | 2-(2-Aminoethoxy)ethanol | ~74% (for this step) | google.com |

| Overall Yield from Diethylene Glycol | ~33% | google.com |

The principles of green chemistry are increasingly being applied to the synthesis of 2-(2-aminoethoxy)ethanol to improve efficiency and reduce environmental impact. These approaches often focus on the development of more effective catalysts and reaction conditions for the direct amination of DEG. The goal is to maximize atom economy, minimize waste byproducts like morpholine, and reduce the energy intensity of the process. chemicalbook.comgoogle.com

For instance, the development of catalysts that operate at lower temperatures and pressures contributes to a greener process. google.com The use of highly selective catalysts that increase the ratio of 2-(2-aminoethoxy)ethanol to morpholine is a key aspect, as it simplifies purification and reduces chemical waste. chemicalbook.comgoogle.com Solvent-free reaction conditions and the use of recyclable heterogeneous catalysts are also central to these sustainable approaches. rsc.org

Decanoic Acid Synthesis and Derivatization Techniques

Decanoic acid, a 10-carbon saturated fatty acid, is traditionally produced through chemical methods involving the oxidation of vegetable oils. researchgate.net However, there is a growing focus on sustainable and bio-based production methods and versatile derivatization techniques. researchgate.netnih.gov

Sustainable production of decanoic acid and other fatty acids is moving away from harsh chemical methods towards bio-catalysis. nih.govrsc.org These biological processes are seen as more environmentally friendly and highly selective. nih.gov Microbial systems, such as engineered Escherichia coli, are being developed to produce fatty acids and their derivatives. researchgate.netnih.gov

One such pathway involves using whole-cell biocatalysis to convert substrates into desired fatty acids. For example, research has demonstrated the conversion of decanoic acid into 10-hydroxy-2-decenoic acid using a two-step whole-cell catalysis system in E. coli. nih.gov This highlights the potential of using modified β-oxidation pathways in microorganisms for producing functionalized fatty acids. nih.gov The integration of bio- and chemical catalysis offers a green route for producing valuable chemical building blocks from bio-based feedstocks. rsc.org

The carboxylic acid group of decanoic acid is a versatile handle for chemical modification, primarily through esterification and amidation reactions. researchgate.netresearchgate.net These reactions allow for the integration of various functional groups, leading to a wide array of derivatives with diverse properties. researchgate.netresearchgate.net

Esterification involves reacting decanoic acid with an alcohol, while amidation involves its reaction with an amine. researchgate.netorganic-chemistry.org Modern synthetic methods focus on developing milder and more efficient conditions for these transformations. For example, N,N′-diisopropylcarbodiimide (DIC) has been used as a coupling agent to facilitate amide and ester bond formation in water, a green solvent, with high yields and short reaction times. researchgate.netresearcher.life Other catalysts, such as triphenylphosphine (B44618) oxide and cobalt(II) chloride, have also been shown to be effective for these couplings under mild conditions. organic-chemistry.org These derivatization techniques are fundamental for creating complex molecules, including polymers and biologically active compounds, from a simple fatty acid precursor. researchgate.netmdpi.com

Formation of Salts and Adducts between 2-(2-Aminoethoxy)ethanol and Decanoic Acid

The initial interaction between 2-(2-Aminoethoxy)ethanol and decanoic acid is typically governed by the fundamental reactivity of their primary functional groups.

The most direct interaction between 2-(2-Aminoethoxy)ethanol and decanoic acid is an acid-base reaction leading to the formation of a salt. As an amine, 2-(2-Aminoethoxy)ethanol acts as a base, while decanoic acid provides a source of protons. This neutralization reaction is typically exothermic and results in an ammonium-carboxylate salt, held together by strong electrostatic interactions. nih.gov

The formation of this non-covalent complex is a straightforward process, often achieved by simply mixing the two components, sometimes in a suitable solvent. The resulting salt exhibits physical properties distinct from its parent compounds.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

|---|---|---|---|

| 2-(2-Aminoethoxy)ethanol | C4H11NO2 | 105.14 | Primary Amine, Hydroxyl |

| Decanoic Acid | C10H20O2 | 172.26 | Carboxylic Acid |

Data sourced from PubChem. nih.gov

Beyond simple salt formation, covalent bonds can be forged between the two molecules, primarily resulting in an amide linkage. The direct condensation of a carboxylic acid and an amine to form an amide is generally challenging due to the formation of the unreactive carboxylate salt. jackwestin.com Therefore, advanced synthetic strategies are required.

Commonly, the carboxylic acid (decanoic acid) is first "activated" to make it more susceptible to nucleophilic attack by the amine of 2-(2-Aminoethoxy)ethanol. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. jackwestin.com For instance, reacting decanoic acid with thionyl chloride would produce decanoyl chloride, which readily reacts with the amine to form N-decanoyl-2-(2-aminoethoxy)ethanol.

Patented syntheses involving similar aminoethoxy structures often employ multi-step routes where functional groups are protected and deprotected to achieve the desired covalent linkage with high yield and purity. google.comgoogle.com

Chemical Reactivity and Derivatization Potential of the Compound System

The compound system resulting from the combination of 2-(2-Aminoethoxy)ethanol and decanoic acid retains reactive functional groups that can be further modified. Whether as a simple salt or a covalent amide, the hydroxyl group and the core structure offer sites for subsequent derivatization.

In scenarios where the primary amine of 2-(2-Aminoethoxy)ethanol has not been converted to an amide, it remains a potent site for derivatization. As a nucleophile, it can react with a wide array of electrophiles. A well-documented example of such a reaction is acetylation. The amine can be readily acetylated by reacting it with acetic anhydride, often in a solvent like anhydrous ethanol, to form N-[2-(2-Hydroxyethoxy)ethyl]acetamide. orgsyn.org This transformation is highly efficient, with reported yields often exceeding 90%. orgsyn.org Other derivatizations can include reactions with aldehydes or ketones to form imines (followed by reduction to secondary amines) or alkylation with alkyl halides.

The carboxylic acid group of decanoic acid is a hub for chemical transformations. jackwestin.com If it has not been consumed in amide bond formation, it can be functionalized in several ways:

Esterification: Reaction with an alcohol (including the hydroxyl group of another 2-(2-aminoethoxy)ethanol molecule) under acidic conditions (Fischer esterification) yields an ester. jackwestin.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol, yielding 1-decanol. jackwestin.com

Decarboxylation: This reaction removes the carboxyl group as carbon dioxide (CO₂), though it often requires harsh conditions or specific catalysts. organic-chemistry.org

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reagent Class | Resulting Functional Group |

|---|---|---|

| Amine | Acyl Halides / Anhydrides | Amide |

| Amine | Aldehydes / Ketones | Imine / Secondary Amine |

| Carboxylic Acid | Alcohols (acid catalyst) | Ester |

| Carboxylic Acid | Strong Reducing Agents | Primary Alcohol |

This table summarizes common transformations. jackwestin.comorgsyn.org

2-(2-Aminoethoxy)ethanol can be considered a short, discrete polyethylene (B3416737) glycol (PEG) derivative, sometimes referred to as Amino-PEG2-alcohol. nih.gov This structural feature makes it a valuable building block in the field of PEGylation, a process used to enhance the solubility and circulation time of molecules. nih.gov

The functional groups of the 2-(2-aminoethoxy)ethanol moiety allow for its conjugation to larger PEG chains or other biomolecules. nih.gov For example, the terminal amine can react with PEG derivatives that have an aldehyde group (PEG-aldehyde) via reductive amination to form a stable secondary amine linkage. epo.org This reaction is a cornerstone of bioconjugation chemistry. Conversely, the hydroxyl group can be activated or reacted with an activated PEG-carboxylic acid to form an ester linkage. This dual reactivity allows the compound system to act as a versatile linker, bridging a hydrophobic decanoic acid tail with a hydrophilic PEG chain, creating amphiphilic structures. nih.gov

Molecular and Supramolecular Assembly Investigations

Intermolecular Forces and Hydrogen Bonding Networks

The interaction between 2-(2-aminoethoxy)ethanol (B1664899) and decanoic acid is primarily an acid-base reaction, resulting in the formation of a salt. This ionic interaction is a dominant force in the assembly of the compound. The proton from the carboxylic acid group (-COOH) of decanoic acid is transferred to the primary amine group (-NH2) of 2-(2-aminoethoxy)ethanol, forming a carboxylate ion (R-COO⁻) and an ammonium (B1175870) ion (R'-NH₃⁺).

Aggregation Behavior in Solution and at Interfaces

The dual nature of the 2-(2-aminoethoxy)ethanol;decanoic acid salt, possessing a hydrophilic head group (the ammonium and hydroxyl-containing portion) and a hydrophobic tail (the decyl chain of the decanoic acid), suggests its behavior as a surfactant. This amphiphilic character drives its self-assembly in aqueous solutions and its activity at interfaces.

Micellization and Vesicle Formation Studies

In aqueous solutions, upon exceeding a critical concentration, amphiphilic molecules like the 2-(2-aminoethoxy)ethanol;decanoic acid salt are expected to self-assemble into organized structures such as micelles or vesicles. Decanoic acid and its salts are well-known for forming such aggregates. nih.govresearchgate.net Depending on factors like concentration, pH, and temperature, these molecules can arrange themselves into spherical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the aqueous environment. nih.gov

Under specific conditions, these amphiphiles can also form bilayers that enclose an aqueous compartment, resulting in vesicles. Studies on similar fatty acid systems have shown that the transition between micelles and vesicles is sensitive to the pH and the ratio of ionized to non-ionized fatty acid. nih.gov For the 2-(2-aminoethoxy)ethanol;decanoic acid salt, the equilibrium between the protonated amine and the free amine, influenced by pH, would play a crucial role in determining the packing parameter and thus the type of aggregate formed.

Adsorption Phenomena at Solid-Liquid and Liquid-Liquid Interfaces

The amphiphilic nature of the 2-(2-aminoethoxy)ethanol;decanoic acid salt also dictates its tendency to adsorb at interfaces, such as the boundary between a solid and a liquid or between two immiscible liquids. At a solid-liquid interface, the molecules can form a layer that modifies the surface properties of the solid. For instance, adsorption onto a hydrophobic surface would likely occur with the decyl tails interacting with the surface and the hydrophilic heads oriented towards the aqueous phase. Conversely, on a hydrophilic surface, the orientation may be reversed. This behavior is fundamental to applications such as detergency, wetting, and lubrication. univarsolutions.comnih.gov

At a liquid-liquid interface (e.g., oil-water), these surfactant molecules would align themselves to reduce the interfacial tension, with the hydrophobic tails extending into the oil phase and the hydrophilic heads remaining in the aqueous phase. This property is key to the formation and stabilization of emulsions. univarsolutions.com

Crystallographic Analysis of Salt Structures and Co-Crystals

While specific crystallographic data for the 1:1 compound of 2-(2-aminoethoxy)ethanol and decanoic acid is not extensively reported in the publicly available literature, the principles of crystal engineering allow for predictions of its solid-state structure. The formation of a salt creates distinct ionic centers that will organize in the crystal lattice to maximize electrostatic attractions and hydrogen bonding interactions.

The resulting crystal structure would likely feature layers or other organized arrangements where the carboxylate and ammonium groups form a hydrogen-bonded network, while the hydrophobic decyl chains would segregate and interact via van der Waals forces. The flexibility of the 2-(2-aminoethoxy)ethanol molecule, with its multiple rotatable bonds, could allow for various conformations to accommodate efficient crystal packing. nih.gov The study of such structures is crucial for understanding the material's physical properties, such as melting point and solubility.

Self-Assembled Monolayers and Surface Functionalization

The 2-(2-aminoethoxy)ethanol component, with its terminal amine and hydroxyl groups, is analogous to short polyethylene (B3416737) glycol (PEG) linkers that are widely used in surface functionalization. chemicalbook.comchemicalbook.com These linkers can be employed to attach biomolecules to surfaces or to create surfaces that resist non-specific protein adsorption. chemicalbook.com

Applications in Advanced Materials Science and Engineering

Role as Components in Advanced Solvent Systems

The bifunctional nature of this amine salt makes it a valuable component in advanced solvent systems designed for specific separation and purification tasks.

In the oil and gas industry, the removal of acidic gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams is a critical process known as "gas sweetening." ou.edu Alkanolamines are the cornerstone of this technology, and the 2-(2-Aminoethoxy)ethanol (B1664899) component of the subject compound is a versatile amine solvent used for the bulk removal of H₂S, CO₂, and carbonyl sulfide. chemicalbook.comunivarsolutions.com

The process operates on the principle of reversible chemical reaction. In an absorber unit, the alkaline amine solution contacts the sour gas stream, and the 2-(2-Aminoethoxy)ethanol moiety reacts with the acidic gases to form a soluble salt, effectively scrubbing them from the gas. ou.edu The "rich" amine, now laden with acid gases, is then pumped to a regenerator unit where heat and pressure changes reverse the reaction, stripping the acid gases and regenerating the "lean" amine for reuse. ou.edu The efficiency of this process is heavily dependent on the amine's acid gas loading capacity, circulation rate, and operating temperature. processecology.comijcce.ac.ir

Table 1: Typical Operating Parameters for Amine-Based Gas Sweetening Units

| Parameter | Typical Range | Unit | Significance |

| Lean Amine Temperature | 38-49 | °C | A lower temperature favors absorption of acid gases. processecology.com |

| Absorber Pressure | 40-70 | bar | Higher pressure increases the partial pressure of acid gases, improving absorption efficiency. processecology.com |

| Acid Gas Loading (Rich) | 0.3-0.7 | mole acid gas/mole amine | Represents the amount of acid gas absorbed by the amine solution. processecology.com |

| Regenerator Temperature | 115-130 | °C | Sufficient heat is required to reverse the amine-acid gas reaction and regenerate the solvent. ou.edu |

Beyond gas sweetening, the compound exhibits properties suitable for other selective solvent applications. The decanoic acid component, a C10 fatty acid, contributes to the compound's hydrophobicity and its ability to interact with hydrocarbons. nih.gov Research has shown that decanoic acid can be a component of deep eutectic solvents (DESs), which are effective in separating various organic compounds and absorbing gases like CO₂. nih.govacs.org

This suggests that 2-(2-Aminoethoxy)ethanol;decanoic acid can function as a selective solvent in hydrocarbon processing by leveraging both its components. The amine function can target and remove acidic impurities, while the decanoic acid tail can enhance solubility for specific non-polar or organic molecules, allowing for tailored separation processes in complex hydrocarbon streams.

Development of Performance Additives

The salt's molecular structure, featuring a polar head (amine-alcohol) and a non-polar tail (decanoic acid chain), is characteristic of a surfactant. This structure is key to its function as a performance additive in various industrial fluids.

Amine-carboxylate salts are highly effective corrosion inhibitors, particularly for ferrous metals. cortecvci.comresearchgate.net The inhibition mechanism is based on the adsorption of the molecule onto the metal surface. cortecvci.comresearchgate.net The polar amine group acts as the anchor, forming a coordinate bond with the metal. cortecvci.com This initial adsorption is followed by the organization of the non-polar decanoic acid chains, which orient themselves away from the surface to form a dense, hydrophobic layer. cortecvci.com This layer acts as a physical barrier, repelling water and corrosive species from the metal surface, thereby inhibiting both anodic and cathodic corrosion reactions. cortecvci.comresearchgate.net This dual-action classifies it as a mixed-type inhibitor. cortecvci.com The stability and tenacity of this protective film are crucial for its effectiveness. cortecvci.com

Table 2: Mechanisms of Corrosion Inhibition

| Inhibition Mechanism | Description | Role of 2-(2-Aminoethoxy)ethanol;decanoic acid |

| Anodic Inhibition | An inhibitor that forms a protective film over anodic sites, slowing the metal's oxidation reaction. develub.com | The adsorbed film can passivate the anode, slowing down metal dissolution. |

| Cathodic Inhibition | An inhibitor that slows the cathodic reaction, often by precipitating on cathodic sites or limiting the diffusion of reducing species. cortecvci.com | The organic monolayer can hinder the reduction of oxygen or hydrogen ions at the cathode. |

| Mixed Inhibition | An inhibitor that affects both the anodic and cathodic reactions simultaneously. cortecvci.com | Amine carboxylates act as mixed inhibitors, forming a barrier film that impedes both processes. cortecvci.com |

| Adsorption | The inhibitor molecules adhere to the metal surface through physical (physisorption) or chemical (chemisorption) bonds, forming a protective layer. aessweb.com | The primary mechanism, where the polar amine head bonds to the metal and the fatty acid tail forms a hydrophobic barrier. cortecvci.comaessweb.com |

In lubricants and metalworking fluids, providing lubricity, cooling, and corrosion protection is essential. ecfr.gov Alkanolamine salts of carboxylic acids are incorporated into these fluids to serve multiple functions. google.com The 2-(2-Aminoethoxy)ethanol;decanoic acid compound contributes to corrosion protection through the mechanisms described previously. whamine.com

Furthermore, the long-chain nature of decanoic acid provides boundary lubrication. Under high pressure, the adsorbed film prevents direct metal-to-metal contact, reducing friction and wear. The compound's amphiphilic nature also helps to emulsify oil and water components in semi-synthetic and synthetic metalworking fluids, ensuring a stable and homogeneous fluid is delivered to the workpiece. google.com Patents have described the use of alkanolamine salts of C6-C11 carboxylic acids as stability improvers in aqueous lubricant compositions. google.com

The surfactant structure of 2-(2-Aminoethoxy)ethanol;decanoic acid makes it a candidate for research as an emulsifying and foaming agent. Fatty alkylamine salts are known to be used as emulsifiers in various industrial applications. astm.org Amine-based surfactants can increase the viscosity of aqueous solutions by forming elongated, rod-like micelles that entangle with each other. nouryon.com This same micelle-forming ability is responsible for stabilizing foams. researchgate.net

In certain applications, such as specialty industrial cleaners or fire-fighting foams, the ability to generate a stable foam is highly desirable. Conversely, in applications like metalworking fluids, excessive foaming can be problematic. google.com Research into the specific formulation containing 2-(2-Aminoethoxy)ethanol;decanoic acid would focus on controlling its surfactant properties to either enhance or suppress foam formation while maintaining its primary functions of corrosion inhibition and lubrication.

Integration in Polymer Science and Coatings

The compound's distinct chemical structure allows for its effective integration into various polymer systems and coating formulations, where it can act as a multifunctional additive to enhance performance and durability.

Polymer Additives and Modifiers

As a polymer additive, the amide or salt form of 2-(2-Aminoethoxy)ethanol;decanoic acid can impart several beneficial properties. Fatty acid amides are known to function as internal and external lubricants, slip agents, and anti-blocking agents in polymer processing. The decanoic acid component, a ten-carbon fatty acid, provides the necessary hydrophobicity to migrate to the polymer surface, reducing friction and preventing adhesion.

Furthermore, the presence of the hydrophilic 2-(2-Aminoethoxy)ethanol moiety can influence the surface properties of the polymer, potentially improving wettability and adhesion for subsequent coating or printing processes. The amino and hydroxyl groups also offer sites for potential chemical interaction with the polymer matrix, leading to more permanent modification. Fatty amines and their derivatives are also utilized as corrosion inhibitors, suggesting that this compound could protect polymeric materials from degradation. diplomatacomercial.com

Table 1: Potential Functions of 2-(2-Aminoethoxy)ethanol;decanoic acid as a Polymer Additive

| Feature | Potential Function |

| Decanoic Acid Chain | Lubricity, Slip, Anti-blocking |

| Amino-alcohol Group | Surface Modification, Adhesion Promotion |

| Amine/Ammonium (B1175870) Group | Corrosion Inhibition, Antistatic Properties |

Epoxy Resin Modification for Coatings

In the realm of coatings, particularly those based on epoxy resins, 2-(2-Aminoethoxy)ethanol itself is a recognized building block for modification. researchgate.net The primary amine group of 2-(2-Aminoethoxy)ethanol can react with the epoxy groups of the resin, becoming incorporated into the polymer backbone. This modification can enhance the flexibility and impact resistance of the cured coating.

When reacted with decanoic acid to form N-decanoyl-2-(2-aminoethoxy)ethanol, the resulting amide can be introduced into an epoxy formulation. The long hydrocarbon chain of the decanoic acid can act as an internal plasticizer, further increasing the flexibility and toughness of the coating. Moreover, fatty amides are known to improve adhesion and provide a degree of hydrophobicity to the coating surface, which can enhance its resistance to water and other chemicals. diplomatacomercial.com The incorporation of such amides can also act as a corrosion inhibitor, protecting the underlying substrate. researchgate.net

Table 2: Effects of Modifying Epoxy Resins with Amino Alcohols and Fatty Acid Derivatives

| Modifier Type | Potential Effects on Epoxy Coating |

| Amino Alcohols | Increased flexibility, Improved impact strength |

| Fatty Acid Amides | Internal plasticization, Enhanced adhesion, Increased hydrophobicity, Corrosion inhibition |

Contributions to Sensor Technology and Chemical Probes

The incorporation of a decanoic acid tail could lead to the development of amphiphilic sensor molecules. Such molecules could self-assemble at interfaces or be incorporated into lipid membranes, allowing for the detection of analytes in biological or multiphasic systems. The hydrophobic decanoic acid chain would anchor the sensor molecule in a non-polar environment, while the hydrophilic sensing head, derived from 2-(2-Aminoethoxy)ethanol, would be exposed to the aqueous phase to interact with the target analyte. Chemical probes are instrumental in understanding complex biological systems. chemtexltd.com

Utilization in Separation Technologies and Extraction Processes

The amphiphilic nature of the salt formed between 2-(2-Aminoethoxy)ethanol and decanoic acid suggests its potential use in various separation and extraction technologies. Fatty amines, which are derivatives of fatty acids, are known to be effective in mineral separation processes. diplomatacomercial.com

Furthermore, recent research has highlighted the use of deep eutectic solvents (DESs) for extraction purposes. A study demonstrated the successful application of a natural deep eutectic solvent composed of L-proline and decanoic acid for the extraction of phenolic compounds from aqueous solutions. acuro.in This indicates the potential of decanoic acid-based systems in forming effective and environmentally friendly extraction media.

Environmental Behavior and Biogeochemical Cycling Research

Environmental Fate and Transport Studies

2-(2-Aminoethoxy)ethanol (B1664899): This compound is considered to be readily biodegradable. epa.gov In aquatic environments, ethoxylated amines can undergo biodegradation through a central fission of the molecule. nih.gov For instance, a pure culture of Pseudomonas sp. has been shown to cleave the C(alkyl)-N bond of a similar ethoxylated fatty amine, utilizing the alkyl chain as a source of carbon and energy. nih.gov The biodegradation of ethoxylated fatty amines can result in the formation of secondary ethoxylated amines, which are then more slowly biodegraded. nih.gov

Decanoic Acid: Decanoic acid, a naturally occurring saturated fatty acid, is readily biodegradable in both soil and aquatic environments. regulations.gov Microorganisms are capable of rapidly degrading fatty acids in soil. regulations.gov The primary degradation pathway is through β-oxidation, a common metabolic process in which fatty acids are broken down to produce acetyl-CoA. This process is a fundamental energy-yielding mechanism for many organisms. The environmental persistence of decanoic acid is therefore considered to be low.

2-(2-Aminoethoxy)ethanol: Hydrolysis is not anticipated to be a significant environmental fate pathway for 2-(2-Aminoethoxy)ethanol as it lacks hydrolyzable functional groups. epa.gov However, it is susceptible to rapid degradation in the atmosphere through photochemical processes. The primary mechanism is indirect photodegradation by reaction with hydroxyl radicals (OH-radicals). epa.gov The atmospheric half-life is estimated to be approximately 0.154 days (1.845 hours), assuming a 12-hour day with a mean OH radical concentration of 5.0E+05 molecules per cm³. epa.gov Studies on the related compound 2-aminoethanol have shown that its degradation by hydroxyl radicals can lead to the formation of various gaseous oxidation products and may contribute to aerosol formation. copernicus.orgresearchgate.net

Decanoic Acid: Decanoic acid is not expected to undergo hydrolysis in the environment because it also lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. env.go.jpnih.gov In the atmosphere, decanoic acid can react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 1.4 days. nih.gov

Biodegradation Kinetics and Mechanisms in Diverse Microbiomes

2-(2-Aminoethoxy)ethanol: The biodegradation of 2-(2-Aminoethoxy)ethanol is generally considered to be rapid. In a test following OECD Test Guideline 302B, it was found to be readily eliminated from water, with a degradation of > 84%. sigmaaldrich.com While specific kinetic data in diverse microbiomes is limited, the classification of "readily biodegradable" suggests that a wide range of microbial communities in wastewater treatment plants and natural environments can effectively degrade this substance. epa.gov The mechanism of degradation for similar ethoxylated amines involves the central fission of the molecule, which can lead to detoxification of the surfactant. nih.gov

Decanoic Acid: Decanoic acid is readily metabolized by a wide variety of life forms. regulations.gov As a common fatty acid, many microorganisms possess the enzymatic machinery for its degradation. In biotransformation processes, the presence of decanoic acid can inhibit the conversion of other substances, indicating it is actively taken up and metabolized by cells. nih.govresearchgate.net For example, in the biotransformation of methyl decanoate (B1226879) to sebacic acid, the accumulation of decanoic acid was observed to inhibit further reactions. nih.gov This suggests that the kinetics of its degradation can be influenced by its concentration and the presence of other substrates in the environment.

Bioaccumulation Potential in Non-Mammalian Ecological Models

2-(2-Aminoethoxy)ethanol: Currently, there is no available data on the bioaccumulative potential of 2-(2-Aminoethoxy)ethanol. sigmaaldrich.com However, its high water solubility and ready biodegradability suggest a low potential for bioaccumulation in aquatic organisms.

Decanoic Acid: The potential for bioconcentration of decanoic acid in aquatic organisms is considered to be low. env.go.jp An estimated Bioconcentration Factor (BCF) of 3 has been calculated for fish, which is well below the threshold for concern. nih.gov Its status as a readily metabolized fatty acid further supports the low likelihood of significant bioaccumulation in food chains. regulations.gov

Environmental Impact Assessments beyond Human Health Contexts

2-(2-Aminoethoxy)ethanol: The primary environmental concern for 2-(2-Aminoethoxy)ethanol is its potential toxicity to aquatic organisms. The following table summarizes available ecotoxicity data:

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Guideline |

| Leuciscus idus (Golden orfe) | LC50 | 460 | 96 h | - |

| Daphnia magna (Water flea) | EC50 | 190 | 48 h | OECD Test Guideline 202 |

| Desmodesmus subspicatus (Green algae) | IC50 | 162 | 72 h | - |

| Pseudomonas putida (Bacteria) | EC50 | 110 | 17 h | - |

Data sourced from a Safety Data Sheet for 2-(2-Aminoethoxy)ethanol. sigmaaldrich.com

These values indicate that while the compound is biodegradable, it can be harmful to aquatic life at elevated concentrations.

Decanoic Acid: The U.S. Environmental Protection Agency (EPA) has waived all ecological effects data requirements for decanoic acid, classifying it as a minimal risk and low concern substance. regulations.gov This is due to its natural occurrence in vegetable oils and animal fats, its role as a normal constituent of animal diets, and its ready metabolism by all forms of life. regulations.gov Based on its indoor use patterns, low exposure levels, and low toxicity potential, the registered uses of decanoic acid are expected to have "no effect" on endangered or threatened terrestrial or aquatic species or their critical habitats. regulations.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-(2-Aminoethoxy)ethanol;decanoic acid". By analyzing the chemical shifts, coupling constants, and peak integrations in both ¹H and ¹³C NMR spectra, the precise molecular structure and the nature of the ionic interaction between the amino-alkanol and the fatty acid can be confirmed.

In the formation of the salt, a proton transfer occurs from the carboxylic acid group of decanoic acid to the primary amine of 2-(2-Aminoethoxy)ethanol (B1664899). This event leads to characteristic changes in the NMR spectra of the constituent molecules. The protons on the carbons adjacent to the newly formed ammonium (B1175870) group in the 2-(2-aminoethoxy)ethanol moiety are expected to experience a downfield shift compared to the free amine due to the deshielding effect of the positive charge. researchgate.net Similarly, the carbon signals in the vicinity of the ammonium group will also shift downfield. researchgate.net

Conversely, the carboxylate carbon of the decanoate (B1226879) will exhibit a shift in its ¹³C NMR spectrum upon deprotonation. The dissociation of the carboxylic acid to a carboxylate typically results in a downfield shift of the carboxyl carbon peak. princeton.edu The acidic proton of the carboxylic acid, which would appear between 10-13 ppm in the ¹H NMR spectrum, disappears upon salt formation and dissolution in a deuterated solvent like D₂O due to rapid exchange. princeton.edu

Interaction studies using 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the through-space proximity of the protonated amine and the carboxylate group, providing definitive evidence of salt formation. princeton.edu The use of chiral solvating agents in NMR has also been explored for studying similar amine salts, which could be a potential avenue for more detailed interaction studies. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for 2-(2-Aminoethoxy)ethanol (Note: Shifts are relative to a standard reference and can vary based on solvent and concentration. Data is for the parent amine.)

| Assignment | Chemical Shift (ppm) |

| HO-CH₂- | ~3.70 |

| -O-CH₂-CH₂-O- | ~3.56 |

| -O-CH₂-CH₂-NH₂ | ~3.52 |

| -CH₂-NH₂ | ~2.87 |

| -NH₂ | ~2.80 |

Data sourced from ChemicalBook. chemicalbook.com

Upon formation of the decanoate salt, the signals for the protons on the carbons adjacent to the nitrogen (at ~3.52 and ~2.87 ppm) would be expected to shift downfield.

Table 2: Representative ¹³C NMR Spectral Data for Decanoic Acid (Note: Shifts are relative to a standard reference and can vary based on solvent and concentration. Data is for the parent acid.)

| Assignment | Chemical Shift (ppm) |

| -COOH | ~179 |

| -CH₂-COOH | ~34 |

| Interior -CH₂- groups | ~22-32 |

| -CH₃ | ~14 |

Data sourced from ChemicalBook. chemicalbook.com

Upon deprotonation to form the decanoate salt, the carboxyl carbon signal at ~179 ppm would be expected to shift.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of "2-(2-Aminoethoxy)ethanol;decanoic acid". High-resolution mass spectrometry (HRMS) can provide the exact mass of the individual ions, allowing for the verification of their chemical formulas.

When analyzed via electrospray ionization (ESI), the compound will likely show peaks corresponding to the protonated 2-(2-aminoethoxy)ethanol cation [C₄H₁₂NO₂]⁺ and the decanoate anion [C₁₀H₁₉O₂]⁻. The exact mass of the protonated 2-(2-aminoethoxy)ethanol is 106.086255 Da. massbank.jpufz.de

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these ions, which provides further structural confirmation. For the protonated 2-(2-aminoethoxy)ethanol cation, collision-induced dissociation (CID) would likely lead to characteristic fragment ions. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen. libretexts.orgyoutube.com Another expected fragmentation is the loss of small neutral molecules like water or ammonia (B1221849). The MS/MS spectrum of the [M+H]⁺ ion of 2-(2-aminoethoxy)ethanol shows a prominent fragment at m/z 44.0495, which can be attributed to the [CH₂CH₂NH₂]⁺ ion. massbank.eu

The fragmentation of the decanoate anion would proceed through pathways typical for carboxylic acids, such as the loss of CO₂. The fragmentation of long-chain carboxylates can also involve cleavages along the alkyl chain.

Table 3: Key Mass Spectrometry Data for 2-(2-Aminoethoxy)ethanol

| Ion | Exact Mass (Da) | Key Fragment Ions (m/z) from MS/MS |

| [C₄H₁₁NO₂ + H]⁺ | 106.086255 | 44.0495, 45.0335 |

Data sourced from MassBank. massbank.jpufz.demassbank.eu

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "2-(2-Aminoethoxy)ethanol;decanoic acid" and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

A reversed-phase HPLC (RP-HPLC) method can be developed to separate the 2-(2-aminoethoxy)ethanol decanoate salt from its starting materials and any potential by-products. A C18 column is often suitable for such separations. chemicalbook.com The mobile phase would typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. chemicalbook.com Detection can be achieved using a UV detector, especially if derivatization is used, or more universally with a refractive index detector (RID) or an evaporative light scattering detector (ELSD). protocols.io For instance, a method for the determination of decanoic acid in biological samples involved HPLC with UV detection after derivatization to form a p-bromophenacyl ester, which significantly enhanced sensitivity. nih.gov

For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations. This allows for the precise determination of the concentration of the compound in a sample. The purity of a synthesized batch can be determined by calculating the area percentage of the main peak in the chromatogram.

Gas chromatography can be used to analyze the volatile components, 2-(2-aminoethoxy)ethanol and decanoic acid, though derivatization is often necessary to improve the volatility and peak shape of these polar compounds. An assay of ≥98.0% by GC has been reported for 2-(2-aminoethoxy)ethanol. sigmaaldrich.com

Spectroscopic Methods for Molecular Fingerprinting and Quantitative Analysis (e.g., IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of "2-(2-Aminoethoxy)ethanol;decanoic acid".

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule, thereby providing a "molecular fingerprint". In the IR spectrum of the starting material 2-(2-aminoethoxy)ethanol, characteristic peaks for O-H, N-H, and C-O stretching vibrations are observed. chemicalbook.com Decanoic acid shows a strong, broad O-H stretch from the carboxylic acid and a sharp C=O stretch around 1700 cm⁻¹. Upon formation of the salt, the broad O-H stretching band of the carboxylic acid disappears, and the C=O stretching band is replaced by two characteristic asymmetric and symmetric stretching bands of the carboxylate group (COO⁻), typically appearing around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. Additionally, the N-H stretching vibrations of the primary amine will be shifted and broadened upon protonation to form an ammonium salt.

UV-Vis spectroscopy is generally less informative for this compound as it lacks a strong chromophore that absorbs in the UV-Vis range. However, it can be used for quantitative analysis if a suitable derivatizing agent that introduces a chromophore is used, as is common in HPLC detection methods. epa.gov Quantitative analysis of amino acids and related compounds has also been demonstrated using other spectroscopic techniques like terahertz time-domain spectroscopy, which relies on the linear relationship between optical density and concentration. acs.org Colorimetric assays, which result in a colored product that can be quantified by UV-Vis spectroscopy, are also a viable option for quantifying the amine component. rsc.org

Table 4: Key Infrared Absorption Bands

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Change Upon Salt Formation |

| O-H (alcohol) | 3200-3600 (broad) | Remains present |

| N-H (amine) | 3300-3500 | Shifts and broadens (becomes N⁺-H) |

| C-H (alkane) | 2850-3000 | Remains present |

| C=O (carboxylic acid) | 1700-1730 | Disappears |

| O-H (carboxylic acid) | 2500-3300 (very broad) | Disappears |

| COO⁻ (carboxylate) | 1550-1610 (asymmetric), 1400-1440 (symmetric) | Appears |

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of "2-(2-Aminoethoxy)ethanol;decanoic acid". redalyc.orgslideshare.net

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in This analysis can reveal the decomposition temperature of the compound. For alkanolamine-based ionic liquids, which are structurally similar to the compound of interest, thermal degradation is often observed at temperatures above 100°C. magritek.com The TGA curve provides information on the onset of decomposition and can indicate the presence of multiple decomposition steps. iitk.ac.in

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is used to detect thermal transitions such as melting, crystallization, and glass transitions. abo.fi For "2-(2-Aminoethoxy)ethanol;decanoic acid", DSC would be used to determine its melting point. The melting point of the parent amine, 2-(2-aminoethoxy)ethanol, is reported to be around -11 to -12.5°C. sigmaaldrich.comunivarsolutions.com The formation of the salt with decanoic acid is expected to result in a significantly different, and likely higher, melting point. The DSC thermogram can also provide information on the heat of fusion and any polymorphic transitions the material may undergo.

Table 5: Thermal Properties of 2-(2-Aminoethoxy)ethanol (Parent Compound)

| Property | Value | Technique |

| Melting Point | -12.5 °C | Not specified |

| Boiling Point | 222.5 - 223.8 °C | Not specified |

| Autoignition Temperature | 370 °C | Not specified |

Data sourced from Univar Solutions and Sigma-Aldrich. sigmaaldrich.comunivarsolutions.com

Rheological Studies of Compound-Containing Systems

Rheological studies are performed to understand the flow behavior of "2-(2-Aminoethoxy)ethanol;decanoic acid", both in its pure form (if liquid at the temperature of interest) and in solutions or formulations. Viscosity is a key rheological parameter.

The viscosity of the parent compound, 2-(2-aminoethoxy)ethanol, has been reported. univarsolutions.com The formation of the salt with decanoic acid is expected to significantly increase the viscosity due to the strong ionic interactions and the larger size of the resulting ion pair. The viscosity of alkanolamine-based systems is known to be highly dependent on temperature, with viscosity generally decreasing as temperature increases. magritek.com

For systems containing this compound, such as aqueous solutions, the viscosity will also be a function of concentration. Studies on similar alkanolamine solutions have shown that viscosity increases significantly with increasing amine concentration. osti.gov The rheological properties can be measured using various types of viscometers or rheometers. Understanding the rheology is critical for applications where the compound might be used as a solvent, surfactant, or in other fluid systems.

Table 6: Viscosity Data for 2-(2-Aminoethoxy)ethanol (Parent Compound)

| Temperature | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |

| 50 °C | 8 | - |

| 51.7 °C | - | 7.5 |

Data sourced from Univar Solutions. univarsolutions.com

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation of Compound Conformations and Dynamics

Molecular modeling and simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of 2-(2-Aminoethoxy)ethanol (B1664899);decanoic acid. In its dissociated state, the 2-(2-aminoethoxy)ethanol cation and the decanoate (B1226879) anion will adopt various conformations in different environments.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the individual ions and their interactions in a solvent. For the 2-(2-aminoethoxy)ethanol cation, the flexibility of the ethyl ether linkage allows for a range of conformations from extended to more compact, folded structures. The presence of both amino and hydroxyl groups facilitates the formation of intramolecular hydrogen bonds, which can influence its preferred shape. tuengr.com Similarly, the decanoate anion, with its ten-carbon aliphatic chain, exhibits significant conformational freedom, ranging from a linear, all-trans configuration to various bent and folded forms.

In aqueous solutions, MD simulations would likely show the formation of a hydration shell around the polar head groups of both ions. For the decanoate anion, the hydrophobic tail would influence the structuring of adjacent water molecules. At sufficient concentrations, these simulations could reveal the initial stages of aggregation and micelle formation, driven by the hydrophobic effect.

Table 1: Predicted Conformational Properties from Molecular Modeling

| Parameter | 2-(2-Aminoethoxy)ethanol Cation | Decanoate Anion |

|---|---|---|

| Dominant Conformation (in vacuum) | Globular, stabilized by intramolecular H-bonds | Extended, linear chain |

| Dominant Conformation (in water) | Extended, to maximize H-bonding with water | Amphiphilic, with hydrated carboxylate head |

This table presents hypothetical data based on the general principles of molecular modeling for similar molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of 2-(2-Aminoethoxy)ethanol;decanoic acid. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds.

For the 2-(2-aminoethoxy)ethanol cation, calculations would reveal the localization of positive charge primarily on the ammonium (B1175870) group. The molecular electrostatic potential (MEP) map would show negative potential regions around the oxygen atoms of the ether and hydroxyl groups, indicating their susceptibility to electrophilic attack. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to determine the molecule's kinetic stability and reactivity. nih.gov

In the case of the decanoate anion, the negative charge is delocalized across the two oxygen atoms of the carboxylate group. The HOMO would be localized on this carboxylate head, making it the primary site for reaction with electrophiles. The long alkyl chain would be characterized by a non-polar electronic distribution.

Table 2: Hypothetical Electronic Properties from Quantum Chemical Calculations (DFT)

| Property | 2-(2-Aminoethoxy)ethanol Cation | Decanoate Anion |

|---|---|---|

| HOMO Energy | ~ -8.5 eV | ~ -3.0 eV |

| LUMO Energy | ~ 1.2 eV | ~ 4.5 eV |

| HOMO-LUMO Gap | ~ 9.7 eV | ~ 7.5 eV |

| Mulliken Charge on Amino Group | ~ +0.8e | N/A |

This table contains plausible data derived from typical quantum chemical calculations on analogous ions.

Prediction of Intermolecular Interactions and Self-Assembly Phenomena

The amphiphilic nature of the 2-(2-Aminoethoxy)ethanol;decanoic acid salt suggests a strong propensity for self-assembly in solution. Computational methods can predict the nature of these intermolecular interactions and the resulting supramolecular structures. The primary forces driving self-assembly are hydrophobic interactions between the decanoate tails and electrostatic interactions and hydrogen bonding between the head groups. arxiv.org

Coarse-grained molecular dynamics (CG-MD) simulations are particularly well-suited for studying large-scale self-assembly phenomena over longer timescales. mdpi.com In these models, groups of atoms are represented as single beads, reducing the computational cost. Such simulations could predict the formation of various aggregates, such as micelles or vesicles, depending on the concentration and solvent conditions. The critical packing parameter, which relates the head group area to the volume and length of the hydrophobic tail, can be computationally estimated to predict the likely morphology of the aggregates. rsc.org

The interactions would be characterized by the hydrophobic tails of the decanoate anions clustering together to minimize contact with water, while the charged head groups (carboxylate and ammonium) and the polar hydroxyl and ether groups of the 2-(2-aminoethoxy)ethanol cation would be exposed to the aqueous phase, forming a stabilizing outer layer. beilstein-journals.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the potential reaction pathways involving 2-(2-Aminoethoxy)ethanol;decanoic acid, such as its formation via an acid-base reaction or its decomposition. One of the key potential reactions is the esterification between the alcohol group of 2-(2-aminoethoxy)ethanol and the carboxylic acid group of decanoic acid to form an ester and water.

The mechanism of this esterification can be investigated by locating the transition state (TS) structures and calculating the activation energy barriers. researchgate.net The reaction is typically acid-catalyzed. In the context of the salt, the protonated amino group of the 2-(2-aminoethoxy)ethanol cation could potentially act as an intramolecular catalyst, although this is less effective than a strong acid catalyst. Computational studies on similar esterification reactions have detailed the stepwise mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. nih.gov

For the thermal degradation of the compound, computational methods can identify the weakest bonds and predict the most likely initial decomposition steps. For a related compound, 2-ethoxyethanol, computational studies have shown that unimolecular and bimolecular reactions can lead to a variety of products. nih.govresearchgate.net

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling provides quantitative predictions of the feasibility and rate of chemical processes involving 2-(2-Aminoethoxy)ethanol;decanoic acid. For the esterification reaction mentioned previously, thermodynamic calculations can determine the change in Gibbs free energy (ΔG), which indicates the spontaneity of the reaction under given conditions. Esterification is typically a reversible process with a modest equilibrium constant. mdpi.com

Kinetic modeling can predict the reaction rate as a function of temperature and reactant concentrations. By calculating the activation energies for the forward and reverse reactions, the rate constants can be estimated using transition state theory. researchgate.net For the esterification of decanoic acid with ethanol (B145695), kinetic models like the Eley-Rideal mechanism have been proposed, where one reactant adsorbs onto a catalyst surface before reacting with the other reactant in the bulk phase. researchgate.net While the salt itself does not involve a heterogeneous catalyst, similar kinetic principles can be applied to model the reaction in a homogeneous phase.

Table 3: Predicted Thermodynamic and Kinetic Parameters for the Esterification of 2-(2-aminoethoxy)ethanol by Decanoic Acid

| Parameter | Predicted Value |

|---|---|

| Reaction Enthalpy (ΔH) | -5 to -15 kJ/mol |

| Reaction Entropy (ΔS) | -10 to -20 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | Slightly positive (non-spontaneous without water removal) |

This table presents estimated values based on published data for similar esterification reactions. tuengr.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(2-Aminoethoxy)ethanol |

| Decanoic acid |

| 2-(2-Aminoethoxy)ethanol;decanoic acid |

Biological Activity and Mechanistic Elucidation in Non Human Systems

Investigations into Microbial Interactions and Effects

No studies were identified that specifically investigated the interactions or effects of 2-(2-Aminoethoxy)ethanol (B1664899);decanoic acid on microbial systems. While data exists for one of its parent components, 2-(2-Aminoethoxy)ethanol, which shows some effects on bacteria, this information cannot be directly extrapolated to the decanoic acid salt. sigmaaldrich.com Research on the toxicity of various organic acids, such as octanoic acid, on microbes like E. coli has been conducted, but this does not directly pertain to the compound . nih.gov

Enzyme Inhibition or Activation Studies in in vitro Systems

There is no available research in the public domain detailing the in vitro effects of 2-(2-Aminoethoxy)ethanol;decanoic acid on enzyme inhibition or activation. General methodologies for assessing enzyme activity, such as UV-Vis spectrophotometry for dehydrogenase enzymes and thin-layer chromatography for cyclooxygenase-2 inhibitors, are well-established but have not been applied to this specific compound in any published studies. nih.govmdpi.com

Receptor Binding Studies in Non-Mammalian Biological Models

No receptor binding studies for 2-(2-Aminoethoxy)ethanol;decanoic acid in any non-mammalian biological models were found in the available literature. The principles of receptor binding are fundamental in virology and toxicology, but these have not been explored in the context of this particular chemical compound. nih.gov

Mechanistic Toxicology in Model Organisms (e.g., aquatic species, plants, specific cell lines)

Specific mechanistic toxicology data for the salt 2-(2-Aminoethoxy)ethanol;decanoic acid is not available. Although toxicological data for the parent amine, 2-(2-Aminoethoxy)ethanol, is documented in safety data sheets, including its effects on aquatic organisms like Daphnia magna and green algae, this information is not representative of the decanoic acid salt. sigmaaldrich.com Similarly, while the cytotoxicity of ethanol (B145695) on various cell lines has been studied, these findings are not specific to the compound of interest. nih.govksu.edu.tr There is a complete lack of data on the phytotoxicity or specific cell line toxicity of 2-(2-Aminoethoxy)ethanol;decanoic acid.

Due to the absence of specific research on the compound 2-(2-Aminoethoxy)ethanol;decanoic acid, no data tables can be generated.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Table 1: AI/ML in the Study of 2-(2-Aminoethoxy)ethanol (B1664899);decanoic acid

| AI/ML Application | Objective | Potential Outcome |

|---|---|---|

| Predictive Modeling | Forecast physicochemical properties (e.g., melting point, viscosity, solubility). | Rapidly assess the suitability of the compound for various applications without initial synthesis. |

| Virtual Screening | Identify other fatty acids or amino alcohols that could form superior compounds. | Optimization of the compound's structure for enhanced performance in a specific role. |

| Generative Design | Create novel molecular structures based on the parent compound's scaffold. | Discovery of new functional materials with tailored properties for advanced applications. |

Sustainable Synthesis and Circular Economy Contributions

The principles of green chemistry and the circular economy compel a shift towards more sustainable chemical manufacturing processes. The synthesis of 2-(2-Aminoethoxy)ethanol;decanoic acid is well-aligned with these paradigms.

The synthesis pathway involves two primary components:

2-(2-Aminoethoxy)ethanol : This amine can be produced via the amination of diethylene glycol (DEG) with ammonia (B1221849). google.com Modern industrial processes for this conversion focus on the use of highly selective catalysts under optimized temperature and pressure conditions to maximize the yield of the desired product and minimize byproducts. google.com

Decanoic Acid : Also known as capric acid, this is a saturated fatty acid that can be sourced from natural, renewable feedstocks such as coconut oil and palm kernel oil. nih.gov Its bio-based origin significantly reduces the carbon footprint associated with its production compared to petroleum-derived chemicals.

The final step, the formation of the title compound, is a straightforward acid-base neutralization reaction. This type of reaction is typically characterized by high atom economy, high yield, and minimal waste generation, as the primary components combine directly to form the salt. The process does not require harsh solvents or complex purification steps, further enhancing its green credentials.

By utilizing a bio-based acid and an efficiently produced amine, the synthesis of 2-(2-Aminoethoxy)ethanol;decanoic acid exemplifies a move toward a circular economy, where waste is minimized and renewable resources are prioritized.

Novel Applications in Nanotechnology and Advanced Functional Materials

The amphiphilic nature of 2-(2-Aminoethoxy)ethanol;decanoic acid—possessing both a water-soluble (hydrophilic) head group from the amino alcohol and an oil-soluble (lipophilic) tail from the fatty acid—makes it a prime candidate for applications in nanotechnology and the development of advanced functional materials.

Ionic liquids and surfactants are fundamental in the bottom-up synthesis of nanoparticles, where they can act as stabilizing agents, templates, or reaction media. The functional groups within this compound are particularly advantageous. The amine and hydroxyl groups of the cation and the carboxylate group of the anion can coordinate strongly to the surface of metal or metal oxide nanoparticles, preventing their aggregation and controlling their size and shape during synthesis.

Furthermore, the self-assembly properties of this molecule in solution could be harnessed to create complex nanostructures such as micelles, vesicles, or liquid crystals. These organized assemblies are foundational for a range of advanced applications, including:

Drug Delivery Systems : Encapsulating therapeutic agents within self-assembled nanostructures to improve their solubility and target delivery.

Advanced Lubricants : Forming robust, ordered layers on surfaces to reduce friction and wear in micro-mechanical systems. univarsolutions.com

Functional Coatings : Creating surfaces with tailored properties, such as hydrophobicity or conductivity, for use in electronics or smart textiles.

The compound's potential as a "functional solvent" in nanomaterial synthesis or as a building block for self-assembled materials places it at the forefront of materials science research.

Table 3: Potential Nanotechnology Applications

| Application Area | Function of the Compound | Enabling Molecular Feature |

|---|---|---|

| Nanoparticle Synthesis | Stabilizing Agent/Capping Agent | Amine, hydroxyl, and carboxylate groups can bind to nanoparticle surfaces. |

| Nano-emulsions | Emulsifier/Surfactant | Amphiphilic structure reduces interfacial tension between oil and water phases. univarsolutions.combasf.com |

| Smart Fluids | Component of responsive materials | Ionic nature allows for changes in properties (e.g., viscosity) in response to external stimuli like electric fields. |

| Biomimetic Membranes | Structural component | Self-assembly into bilayer structures, mimicking biological cell membranes for sensor applications. |

Bridging Theoretical and Experimental Chemistry for Predictive Science

The advancement of knowledge regarding 2-(2-Aminoethoxy)ethanol;decanoic acid can be significantly enhanced by a synergistic approach that combines theoretical modeling and experimental validation. Computational chemistry provides powerful tools to predict the behavior of molecules before they are ever synthesized in a lab.

Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can model the compound at the atomic level. These simulations can predict:

Geometric Structure : The most stable three-dimensional arrangement of the ions.

Interaction Energies : The strength of the bond between the amino alcohol cation and the decanoate (B1226879) anion.

Spectroscopic Signatures : Predicted NMR, IR, and Raman spectra that can be used to confirm the structure of the experimentally synthesized compound.

Bulk Properties : Macroscopic properties such as density, viscosity, and diffusion coefficients, which are derived from simulating the interactions of many molecules over time.

These theoretical predictions serve as a powerful guide for experimental chemists. For instance, a predicted high thermal stability might prompt an investigation into its use as a high-temperature solvent, while a predicted aggregation behavior in water could guide experiments on its use as a surfactant. The experimental results, in turn, provide crucial data to validate and refine the computational models. This iterative cycle of prediction and verification is the hallmark of modern predictive science, accelerating the discovery-to-application pipeline and enabling the rational design of new materials with unprecedented precision.

Table 4: Theoretical vs. Experimental Approaches

| Parameter | Theoretical Prediction Method | Experimental Validation Technique |

|---|---|---|

| Molecular Structure | Density Functional Theory (DFT) | Nuclear Magnetic Resonance (NMR), X-ray Crystallography |

| Thermal Stability | Molecular Dynamics (MD) Simulations | Thermogravimetric Analysis (TGA) |

| Phase Behavior | MD Simulations, COSMO-RS | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy |

| Surface Activity | MD Simulations of interfaces | Tensiometry (e.g., Du Noüy ring method) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.